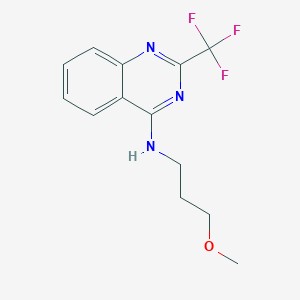

N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine

Descripción general

Descripción

Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine is not directly mentioned in available resources, related compounds have been synthesized and studied for their structure-activity relationships, offering insights into their potential applications and chemical behavior.

Synthesis Analysis

The synthesis of quinazolinamine derivatives typically involves multi-step reactions starting from commercially available substrates. A representative method involves the synthesis of 4-chloro-7-fluoro-6-nitro-quinazoline derivatives through substitution reactions, nucleophilic substitution, and reduction reactions. The structures of these compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy, showcasing the versatility of synthetic strategies to access the quinazolinamine scaffold (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinamines can be elucidated using spectroscopic methods such as NMR, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR), as well as X-ray crystallography. Density functional theory (DFT) calculations are also employed to optimize molecular structures and predict properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), providing a comprehensive understanding of their electronic and spatial characteristics (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinamine derivatives undergo various chemical reactions, including cyclization, substitution, and Mannich reactions, to introduce different functional groups. These reactions enhance the molecular diversity of quinazolinamine derivatives, influencing their biological activities and physicochemical properties (Wu et al., 2021).

Aplicaciones Científicas De Investigación

Metabolic Pathway Studies

Research on compounds like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) and N-Ethyldeschloroketamine (2-Oxo-PCE) involves identifying urinary metabolites using techniques such as gas chromatography-mass spectrometry. These studies are crucial for understanding the metabolic pathways, biotransformation, and excretion patterns of novel synthetic compounds, which can be applied to the study of N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine for toxicological analysis and pharmacokinetics assessment (Kavanagh et al., 2012); (Theofel et al., 2018).

Neurodegenerative Disease Research

Studies on quinolinate levels in the context of Huntington's disease provide insight into the role of neuroactive metabolites and their potential for modulating excitotoxic neuronal death. This line of research can be relevant for exploring the neuroprotective or neurotoxic potential of N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine in neurodegenerative diseases (Guidetti et al., 2004).

Pharmacological Effect Modulation

Research on the interaction between 3,4-Methylenedioxymethamphetamine (MDMA) and paroxetine, a selective serotonin reuptake inhibitor, reveals how pre-treatment with one drug can significantly attenuate the physiological and psychological effects of another. This pharmacodynamic and pharmacokinetic interaction study highlights the importance of understanding how N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine might interact with other pharmaceuticals to modulate their effects (Farré et al., 2007).

Novel Psychoactive Substances

The emerging use of novel psychoactive substances (NPS) and their clinical toxicities, as demonstrated in cases involving substances like 25I-NBOMe , offers critical insights into the potential risks and pharmacological profiles of new chemical entities, including N-(3-methoxypropyl)-2-(trifluoromethyl)-4-quinazolinamine. Understanding these risks is essential for developing safety guidelines and therapeutic applications (Hill et al., 2013).

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O/c1-20-8-4-7-17-11-9-5-2-3-6-10(9)18-12(19-11)13(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQBHTBSXSZEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)-2-(trifluoromethyl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)

![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4624185.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)

![[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)